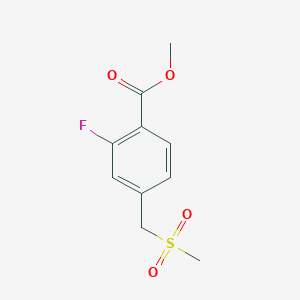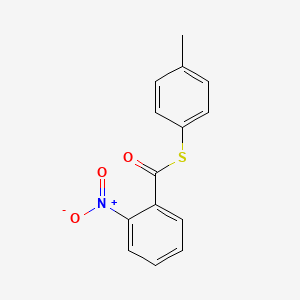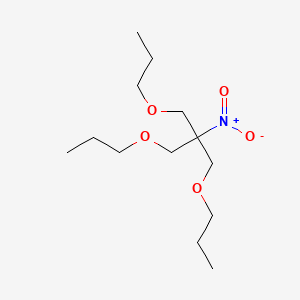
Methane, tris(propoxymethyl)nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, tris(propoxymethyl)nitro- is a chemical compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methane, tris(propoxymethyl)nitro- typically involves the reaction of nitromethane with formaldehyde under basic conditions. This reaction leads to the formation of tris(hydroxymethyl)nitromethane, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of methane, tris(propoxymethyl)nitro- may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methane, tris(propoxymethyl)nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce nitroalkenes or other oxidized compounds .
Applications De Recherche Scientifique
Methane, tris(propoxymethyl)nitro- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of various drugs and therapeutic agents.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuff: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of methane, tris(propoxymethyl)nitro- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. Additionally, its ability to undergo redox reactions makes it a valuable reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Methane, tris(propoxymethyl)nitro- can be compared with other nitro compounds, such as:
Nitromethane: A simpler nitro compound with a single nitro group attached to a methane molecule.
Nitroethane: Similar to nitromethane but with an ethane backbone.
1-Nitropropane: A nitro compound with a propane backbone.
2-Nitropropane: Another nitropropane isomer with the nitro group attached to the second carbon atom
These compounds share similar chemical properties but differ in their molecular structures and specific applications. Methane, tris(propoxymethyl)nitro- stands out due to its unique structure and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
63869-37-4 |
|---|---|
Formule moléculaire |
C13H27NO5 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
2-nitro-1,3-dipropoxy-2-(propoxymethyl)propane |
InChI |
InChI=1S/C13H27NO5/c1-4-7-17-10-13(14(15)16,11-18-8-5-2)12-19-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
QXYNUWAESNQJAV-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(COCCC)(COCCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


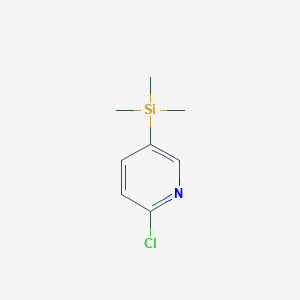
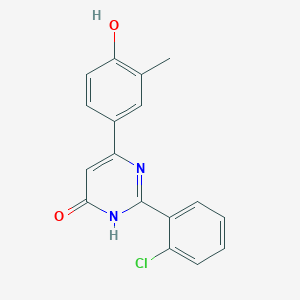
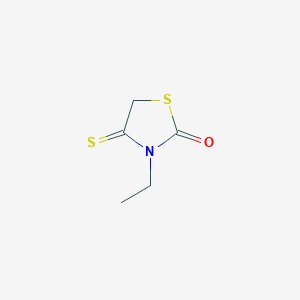
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)
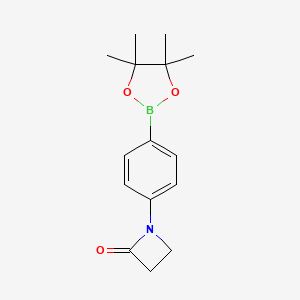
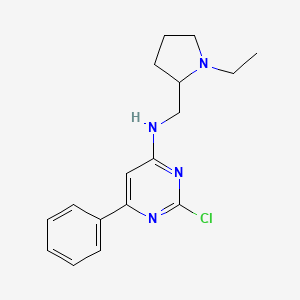
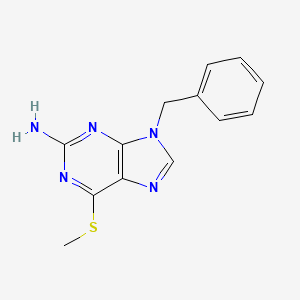
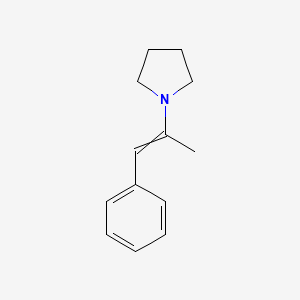
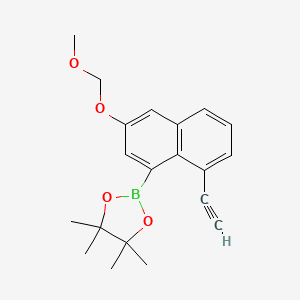
![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)
